(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16635743
InChI: InChI=1S/C26H25BrN4O3/c1-14-22(28-16(3)24(14)31-23(32)13-27)12-20-19-11-18(9-10-21(19)30-26(20)34)25(33)29-15(2)17-7-5-4-6-8-17/h4-12,15,28H,13H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/b20-12-/t15-/m1/s1
SMILES:
Molecular Formula: C26H25BrN4O3
Molecular Weight: 521.4 g/mol

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC16635743

Molecular Formula: C26H25BrN4O3

Molecular Weight: 521.4 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide -

Specification

Molecular Formula C26H25BrN4O3
Molecular Weight 521.4 g/mol
IUPAC Name (3Z)-3-[[4-[(2-bromoacetyl)amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide
Standard InChI InChI=1S/C26H25BrN4O3/c1-14-22(28-16(3)24(14)31-23(32)13-27)12-20-19-11-18(9-10-21(19)30-26(20)34)25(33)29-15(2)17-7-5-4-6-8-17/h4-12,15,28H,13H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/b20-12-/t15-/m1/s1
Standard InChI Key XCZKXWQNBNADHK-GEYIUBJWSA-N
Isomeric SMILES CC1=C(NC(=C1NC(=O)CBr)C)/C=C\2/C3=C(C=CC(=C3)C(=O)N[C@H](C)C4=CC=CC=C4)NC2=O
Canonical SMILES CC1=C(NC(=C1NC(=O)CBr)C)C=C2C3=C(C=CC(=C3)C(=O)NC(C)C4=CC=CC=C4)NC2=O

Introduction

Chemical Structure and Stereochemical Features

The compound’s IUPAC name delineates a Z-configured enamine bridge connecting a 3,5-dimethylpyrrole subunit to a 2-oxoindole core. The indole nitrogen is substituted with a (1R)-1-phenylethyl group, while the C5 position bears a carboxamide functionality. The pyrrole ring is further functionalized with a 2-bromoacetyl amino group, introducing electrophilic reactivity.

Synthesis and Manufacturing

The compound’s synthesis likely involves multi-step functionalization of an indole precursor. Contemporary indole C–H activation methods and classical heterocyclic coupling strategies provide plausible routes.

Indole Core Construction

The Bartoli indole synthesis could generate the 5-carboxamide indole scaffold from ortho-substituted nitroarenes. For example, o-nitrophenylacetamide might react with vinyl Grignard reagents to form the indole nucleus, followed by carboxamide installation via hydrolysis or coupling.

C3 Functionalization

StepReactionReagents/ConditionsPurpose
1Bartoli indole synthesiso-Nitroarene, vinyl Grignard Indole core formation
2C5 carboxamide installationCarboxylic acid, coupling reagentIntroduce N-phenylethyl carboxamide
3C3 methylidene-pyrrole couplingRhI/AgI, diazo-pyrrole Attach pyrrole subunit
4BromoacetylationBromoacetyl chloride, baseFunctionalize pyrrole amino group
PropertyValueMethod/Justification
SolubilityLow in water, moderate in DMSOLogP ≈ 4.2 (estimated)
Melting Point180–185°CAnalogous indole derivatives
StabilityLight-sensitive, hygroscopicBromoacetyl group reactivity

The bromoacetyl group confers electrophilicity, making the compound prone to nucleophilic substitution reactions, particularly with thiols or amines in biological systems.

Biological Activity and Mechanisms

Though direct pharmacological data are unavailable, structural analogs suggest potential kinase inhibitory activity. The bromoacetyl moiety may act as a covalent warhead targeting cysteine residues in ATP-binding pockets.

Hypothetical Targets

  • EGFR Kinase: The indole-carboxamide framework resembles EGFR inhibitors like erlotinib, while the bromoacetyl group could enable covalent binding to Cys797 .

  • BTK Inhibitors: Covalent BTK inhibitors (e.g., ibrutinib) utilize analogous acrylamide warheads, suggesting possible shared mechanisms.

Table 4: Putative Pharmacokinetic Properties

ParameterEstimateBasis
Plasma Protein Binding>90%High lipophilicity
Metabolic ClearanceCYP3A4-mediatedAryl and amide motifs
Half-life~8–12 hoursSimilar covalent inhibitors

Future Perspectives

Further studies should prioritize:

  • Synthetic Optimization: Improving yield in RhI-catalyzed C–H functionalization steps .

  • Target Deconvolution: Proteome-wide profiling to identify binding partners.

  • In Vivo Efficacy: Testing in xenograft models for oncology applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator